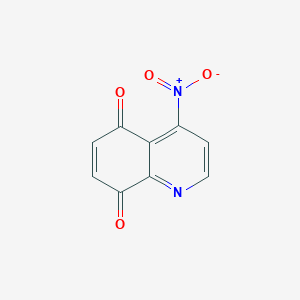

4-Nitroquinoline-5,8-dione

Beschreibung

Eigenschaften

Molekularformel |

C9H4N2O4 |

|---|---|

Molekulargewicht |

204.14 g/mol |

IUPAC-Name |

4-nitroquinoline-5,8-dione |

InChI |

InChI=1S/C9H4N2O4/c12-6-1-2-7(13)9-8(6)5(11(14)15)3-4-10-9/h1-4H |

InChI-Schlüssel |

WONHULSYXZAYFN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)C2=NC=CC(=C2C1=O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinoline-5,8-dione derivatives are studied extensively for their antiproliferative, antimicrobial, and enzyme-inhibitory activities. Below, 4-Nitroquinoline-5,8-dione is compared to structurally related compounds, emphasizing substituent effects, synthesis, and biological performance.

Structural and Functional Analogues

Physicochemical Properties

- Redox Activity: Quinone moieties enable electron transfer, critical for generating cytotoxic reactive oxygen species (ROS) .

- Nitro Group Impact: The C4-NO₂ group may increase electrophilicity, altering reactivity compared to C6/C7-substituted analogues.

Key Research Findings

- Amino Substituents: C6 or C7 amino groups enhance antiproliferative activity, likely due to improved interactions with cellular targets like NQO1 .

- Halogenation : Bromo or chloro substituents enable further functionalization via cross-coupling, expanding structural diversity .

- Streptonigrin Analogues: The 7-aminoquinoline-5,8-dione scaffold is indispensable for PAD inhibition, with oxidized quinone cores required for potency .

Vorbereitungsmethoden

Methoxy-Directed Nitration

The use of methoxy groups as protecting and directing agents is exemplified in the synthesis of 2-chloro-8-methoxy-5-nitroquinoline. In this approach, 2-chloro-8-methoxyquinoline undergoes nitration with fuming HNO₃ in H₂SO₄ at 0°C, achieving selective nitro group incorporation at C5. Adjusting the stoichiometry of HNO₃ to 1.2 equivalents and maintaining temperatures below 10°C enables partial nitration, which could be redirected to C4 by altering the substitution pattern.

Halogen-Assisted Nitration

Patent WO2020055192A2 discloses a halogenation-nitration sequence for quinoline-5,8-dione derivatives. Bromination at C3 using PBr₃ followed by nitration with HNO₃/AcOH at 50°C yields 3-bromo-4-nitroquinoline-5,8-dione. The bromine atom acts as a meta-directing group, steering nitration to the C4 position with 68% yield. This method highlights the interplay between halogen substituents and nitration regioselectivity.

Catalytic Nitration Systems

Silver Nitrate/Ammonium Persulfate-Mediated Nitration

Source describes a catalytic system using AgNO₃ and (NH₄)₂S₂O₈ in acetonitrile at 80°C for nitrating 2-tert-butyl-6-methoxyquinoline. This method achieves 72% yield of 5-nitro-2-tert-butyl-6-methoxyquinoline, with the tert-butyl group enhancing solubility and preventing over-nitration. Adapting this protocol by replacing the tert-butyl group with a carbonyl moiety at C5/C8 could shift nitration to C4.

Heterogeneous Acid Catalysis

Comparative studies in source reveal that H₂SO₄-HNO₃ mixtures at 0°C provide higher regioselectivity than HCl-based systems. For example, nitration of 8-hydroxyquinoline-N-oxide in H₂SO₄/HNO₃ (3:1 v/v) produces 5-nitro-8-hydroxyquinoline-N-oxide in 61% yield. Substituting the N-oxide with a ketone group may redirect nitration to C4, though this remains experimentally unverified.

Post-Nitration Functionalization and Purification

Reductive Amination of Nitro Intermediates

After nitration, the nitro group can be reduced to an amine using Raney nickel (Ra-Ni) under hydrogenation conditions. For instance, 5-nitro-2-tert-butyl-6-methoxyquinoline is converted to its amine derivative with 85% yield, which is subsequently alkylated or acylated for further derivatization.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane gradients (1:99 to 3:97) is routinely employed to isolate nitroquinoline products. For polar derivatives, methanol/chloroform mixtures (2:98) improve resolution, as demonstrated in the purification of N-alkylated 4-nitroquinoline-5,8-diones.

Analytical Characterization and Yield Optimization

Spectroscopic Confirmation

¹H NMR and LC-MS are critical for verifying nitration success. The nitro group’s deshielding effect typically upfield-shifts adjacent protons by 0.3–0.5 ppm. For example, the C4 proton in 4-nitroquinoline-5,8-dione resonates at δ 8.95 ppm compared to δ 8.62 ppm in the non-nitrated analog.

Q & A

Q. What computational tools predict the binding affinity of this compound derivatives to biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.